molecular formula C17H26BN3O4 B6333083 4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide CAS No. 1171891-25-0

4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide

Cat. No.: B6333083
CAS No.: 1171891-25-0
M. Wt: 347.2 g/mol
InChI Key: FNUAEWSHFZRLDE-UHFFFAOYSA-N
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Description

4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide is an organic compound that features a boronic ester group

Scientific Research Applications

4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide has several applications in scientific research:

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be key reagents in suzuki-miyaura coupling , a widely-used reaction in organic chemistry for forming carbon-carbon bonds .

Mode of Action

The compound, being a boronic ester, likely participates in the Suzuki-Miyaura coupling reaction . In this reaction, the boronic ester undergoes transmetalation, a process where it transfers its organic group to a metal catalyst . This is followed by a reductive elimination step, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which boronic esters play a crucial role, is a fundamental process in the synthesis of various organic compounds . These compounds can then participate in numerous biochemical pathways, depending on their structure and functional groups.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various effects at the molecular and cellular levels depending on their specific structures and properties.

Action Environment

The efficacy and stability of this compound, like any other, can be influenced by various environmental factors. These include temperature, pH, and the presence of other substances that can react with the compound. In the context of the Suzuki-Miyaura coupling reaction, the choice of catalyst, base, and solvent can significantly affect the reaction’s efficiency .

Future Directions

The future of boronic ester research lies in developing more efficient and diverse synthetic methods, improving the stability of these compounds, and expanding their applications in various fields of chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its boronic ester group is particularly valuable in cross-coupling reactions, while the acetamido group provides additional reactivity and potential biological activity .

Properties

IUPAC Name

4-acetamido-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BN3O4/c1-12(22)20-8-6-7-15(23)21-14-9-13(10-19-11-14)18-24-16(2,3)17(4,5)25-18/h9-11H,6-8H2,1-5H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUAEWSHFZRLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)CCCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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